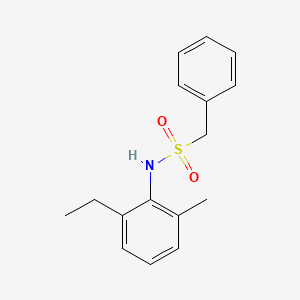![molecular formula C16H22N4O2S B5589239 4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5589239.png)
4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane is a useful research compound. Its molecular formula is C16H22N4O2S and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.14634713 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Thiazoles and Pyrazoles in Drug Discovery
Synthesis and Biological Evaluation
Compounds incorporating thiazole and pyrazole rings have been synthesized and evaluated for their potential as antimicrobial and anti-inflammatory agents. Novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have shown promising results in anti-bacterial and antifungal activities. Some selected compounds also displayed anti-inflammatory activity, highlighting the therapeutic potential of these heterocyclic frameworks in drug discovery (Kendre, Landge, & Bhusare, 2015).
Cytotoxicity and DNA Binding Studies
Cytotoxicity Against Cancer Cell Lines
A series of bis-1,3,4-oxadiazoles and bis-pyrazoles derived from specific precursors showed cytotoxicity against various human cancer cell lines, including lung carcinoma A-549, colon carcinoma HT-29, and breast cancer MDA MB-231. This research underscores the potential of thiazole and pyrazole derivatives in cancer treatment, with some molecules also undergoing DNA binding studies to further understand their mechanism of action (Purohit, Prasad, & Mayur, 2011).
Molecular Docking and Chemical Calculations
Molecular Docking Studies
Molecular docking and quantum chemical calculations have been conducted on derivatives incorporating thiazole and pyrazole rings, providing insights into their potential interactions with biological targets. These studies help in understanding the binding affinities and interaction patterns of these compounds with specific proteins or enzymes, guiding the design of more effective therapeutic agents (Viji et al., 2020).
特性
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)-1-[2-(pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-13-15(23-12-17-13)4-5-16(21)19-7-3-9-22-14(10-19)11-20-8-2-6-18-20/h2,6,8,12,14H,3-5,7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBCRPMXKIYWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N2CCCOC(C2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-({[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5589162.png)
![2-{[2-(4-ETHYLPHENYL)-2-OXOETHYL]SULFANYL}-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5589167.png)
![N-({4-ethyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide](/img/structure/B5589177.png)
![N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-pyridin-3-ylmethanimine](/img/structure/B5589182.png)
![3-{[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B5589188.png)
![[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]methanone](/img/structure/B5589196.png)
![7-[(2-phenyl-1,3-thiazol-4-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5589202.png)

![1-[5-FLUORO-2-METHYL-4-(4-METHYLPIPERAZINO)PHENYL]-1-ETHANONE](/img/structure/B5589220.png)

![(3R*,4S*)-N-(2,4-difluorophenyl)-3-isopropyl-4-[(methylsulfonyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B5589234.png)
![1-tert-butyl-5-oxo-N-[3-(4-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5589241.png)
![(5E)-5-[(4-pyrrolidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5589247.png)

